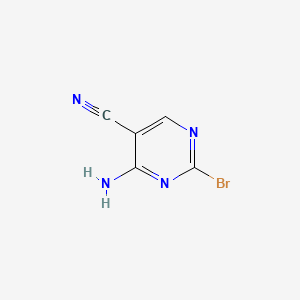

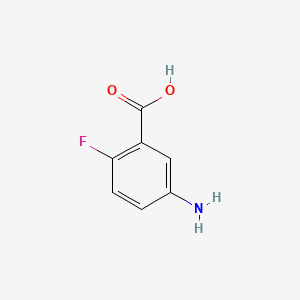

![molecular formula C15H17N B1270857 Benzyl[(2-methylphenyl)methyl]amine CAS No. 76122-58-2](/img/structure/B1270857.png)

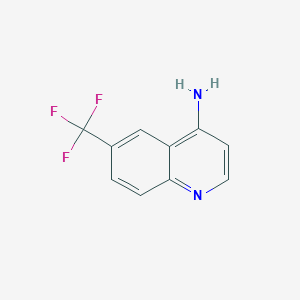

Benzyl[(2-methylphenyl)methyl]amine

説明

Synthesis Analysis

The synthesis of benzyl compounds typically involves nucleophilic substitution reactions or palladium-catalyzed coupling reactions. For instance, the palladium-catalyzed benzylic addition of 2-methyl azaarenes to N-sulfonyl aldimines via C-H bond activation represents a sophisticated methodology for synthesizing such compounds, including derivatives similar to “Benzyl[(2-methylphenyl)methyl]amine” (Qian et al., 2010). This reaction facilitates the formation of heterocycle-containing amines, highlighting the versatility and efficiency of palladium catalysis in constructing complex amine derivatives.

Molecular Structure Analysis

The molecular structure of benzyl amine derivatives is crucial for their chemical reactivity and physical properties. Crystal and molecular structure analyses, such as those performed on benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers, provide insights into the conformational preferences and intermolecular interactions of these compounds. Such studies confirm computationally predicted restricted rotation around certain bonds and elucidate the impact of molecular structure on the compound's reactivity and function (Odell et al., 2007).

科学的研究の応用

Palladium-Catalyzed Transformations

- Application: Benzyl[(2-methylphenyl)methyl]amine is used in palladium-catalyzed carbonylative transformations. This process efficiently produces methyl 2-arylacetates from benzyl amines, utilizing dimethyl carbonate as a solvent. The method is additive-free and has applications in synthesizing drugs like methylphenidate (Li, Wang, & Wu, 2018).

Antitumor Properties of Benzothiazoles

- Application: this compound derivatives, specifically 2-(4-amino-3-methylphenyl)benzothiazoles, show potent antitumor properties. These compounds are transformed by cytochrome P450 1A1 into active metabolites, and their water-soluble prodrugs show significant efficacy against breast and ovarian tumors (Bradshaw et al., 2002).

Synthesis of Ureido Sugars

- Application: Benzyl esters, including this compound, are used as amination agents in synthesizing ureido sugars. These sugars are derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids, serving as potential building blocks in chemical syntheses (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Benzylic Addition in Heterocyclic Amines Synthesis

- Application: The compound is involved in palladium-catalyzed nucleophilic benzylic additions, forming heterocycle-containing amines. This reaction represents an effective methodology for synthesizing amines via C-H bond activation (Qian et al., 2010).

Role in Catalytic Reductive Aminations

- Application: this compound plays a role in catalytic reductive aminations using molecular hydrogen. These reactions are crucial for synthesizing various amines, including pharmaceuticals and agrochemicals. The development of suitable catalysts for these reactions is a focus of ongoing research (Murugesan et al., 2020).

Corrosion Inhibition in Steel

- Application: Derivatives of this compound, such as amine derivative compounds, exhibit corrosion inhibition properties on mild steel in acidic environments. These compounds form a protective film on the steel surface, highlighting their potential in industrial applications (Boughoues et al., 2020).

Safety and Hazards

Benzyl[(2-methylphenyl)methyl]amine is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding release to the environment and wearing protective gear .

作用機序

Target of Action

Benzyl[(2-methylphenyl)methyl]amine is a complex organic compound. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

For instance, they can participate in N-alkylation reactions with alcohols, a process catalyzed by metal complexes . This reaction is part of the borrowing hydrogen methodology, which is an atom-economic and highly efficient process .

Biochemical Pathways

Benzylic amines are known to be involved in various chemical reactions, such as decarboxylative transamination, which produces a variety of arylmethylamines . These reactions can potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, presence of other compounds, and the specific biological environment can impact the compound’s reactivity and effectiveness .

生化学分析

Biochemical Properties

Benzyl[(2-methylphenyl)methyl]amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of amines. The interaction between this compound and MAO-B results in the formation of benzaldehyde . This interaction is crucial for understanding the metabolic pathways and potential therapeutic applications of the compound.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, its interaction with MAO-B leads to enzyme inhibition, resulting in the accumulation of benzaldehyde . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as MAO-B, leading to the formation of benzaldehyde . This interaction is a key step in the compound’s metabolic pathway, influencing the levels of metabolites and the overall metabolic flux. Additionally, this compound can affect the activity of other enzymes and cofactors, further modulating metabolic processes.

特性

IUPAC Name |

N-[(2-methylphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-13-7-5-6-10-15(13)12-16-11-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBDXBZYSGBRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373453 | |

| Record name | benzyl[(2-methylphenyl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76122-58-2 | |

| Record name | 2-Methyl-N-(phenylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76122-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | benzyl[(2-methylphenyl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76122-58-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。